molecular formula C39H70N2O13 B3068486 Lipoteichoic acid CAS No. 56411-57-5

Lipoteichoic acid

Cat. No.: B3068486
CAS No.: 56411-57-5
M. Wt: 775.0 g/mol
InChI Key: PANDRCFROUDETH-YLSOAJEOSA-N
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Description

Lipoteichoic acid is a significant component of the cell wall of gram-positive bacteria. It is composed of long chains of glycerol phosphate or ribitol phosphate and is anchored to the cell membrane via a diacylglycerol. This compound plays a crucial role in the regulation of autolytic wall enzymes and has antigenic properties, stimulating specific immune responses .

Scientific Research Applications

Lipoteichoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Lipoteichoic acid (LTA) is a major constituent of the cell wall of gram-positive bacteria . It plays an essential role in bacterial growth and resistance to antibiotics . LTA synthase (LtaS) is considered an attractive target for combating Gram-positive infections . LTA may bind to target cells non-specifically through membrane phospholipids, or specifically to CD14 and to Toll-like receptors .

Mode of Action

LTA acts as a regulator of autolytic wall enzymes (muramidases) . It has antigenic properties, being able to stimulate a specific immune response . LTA can interact with circulating antibodies and activate the complement cascade to induce a passive immune kill phenomenon . It also triggers the release from neutrophils and macrophages of reactive oxygen and nitrogen species, acid hydrolases, highly cationic proteinases, bactericidal cationic peptides, growth factors, and cytotoxic cytokines, which may act in synergy to amplify cell damage .

Biochemical Pathways

LTA is commonly composed of a hydrophilic backbone with repetitive glycerophosphate units and D-alanine or hexose substituents as well as a lipophilic glycolipid . LTA biosynthesis has been studied in several model organisms, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Bacillus anthracis . This work led to several hypotheses of LTA function to support bacterial growth, cell division and separation, ion hemostasis, as well as envelope assembly and integrity .

Pharmacokinetics

It is known that lta is released from the bacterial cells mainly after bacteriolysis induced by lysozyme, cationic peptides from leucocytes, or beta-lactam antibiotics .

Result of Action

LTA shares with endotoxin (lipopolysaccharide) many of its pathogenetic properties . In animal studies, LTA has induced arthritis, nephritis, uveitis, encephalomyelitis, meningeal inflammation, and periodontal lesions, and also triggered cascades resulting in septic shock and multiorgan failure .

Action Environment

The action of LTA can be influenced by various environmental factors. For example, the release of LTA can be inhibited in vitro by non-bacteriolytic antibiotics and by polysulphates such as heparin, which probably interfere with the activation of autolysis . Furthermore, the binding of LTA to targets can be inhibited by antibodies, phospholipids, and specific antibodies to CD14 and Toll .

Safety and Hazards

In animal studies, LTA has induced arthritis, nephritis, uveitis, encephalomyelitis, meningeal inflammation, and periodontal lesions, and also triggered cascades resulting in septic shock and multiorgan failure . It is advised to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .

Biochemical Analysis

Biochemical Properties

Lipoteichoic acid interacts with various enzymes and proteins. The recent identification of key this compound synthesis proteins allowed the construction and analysis of mutant strains with defined defects in glycolipid or backbone synthesis .

Cellular Effects

This compound plays a crucial role in bacterial growth, physiology, and during developmental processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key role of D-alanine esters for the immune response of this compound was confirmed by synthetic derivatives .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lipoteichoic acid involves the extraction and purification from gram-positive bacterial cultures. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Lipoteichoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aldehydes or carboxylic acids .

Comparison with Similar Compounds

  • Teichoic Acid
  • Lipopolysaccharide
  • Lipoarabinomannan
  • Lipomannan

Lipoteichoic acid’s unique structure and functions make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(2S)-1-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] (E)-pentadec-7-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANDRCFROUDETH-YLSOAJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/CCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70N2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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